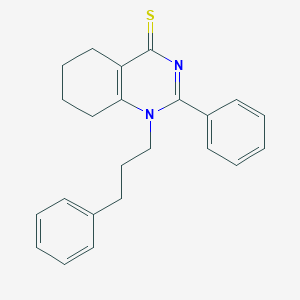
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. In
Mechanism of Action
The mechanism of action of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis. It may also exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The mechanism of action for its potential antidepressant and anxiolytic effects is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have potential antidepressant and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione in lab experiments is its potential as a multifunctional compound. It has been studied for its potential as an anticancer, anti-inflammatory, antidepressant, and anxiolytic agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its potential therapeutic effects.
Future Directions
There are several future directions for the study of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. One direction is to further investigate its mechanism of action to optimize its potential therapeutic effects. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, more studies are needed to explore its potential as an antidepressant and anxiolytic agent.
Synthesis Methods
The synthesis of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been achieved through various methods. One such method involves the reaction of 2-aminobenzophenone with 3-phenylpropanal in the presence of ammonium acetate and acetic anhydride. Another method involves the reaction of 2-aminobenzophenone with 3-phenylpropanal in the presence of sodium ethoxide. Both of these methods have been successful in synthesizing this compound.
Scientific Research Applications
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been studied for its potential in various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Another application is its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
Properties
Molecular Formula |
C23H24N2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C23H24N2S/c26-23-20-15-7-8-16-21(20)25(17-9-12-18-10-3-1-4-11-18)22(24-23)19-13-5-2-6-14-19/h1-6,10-11,13-14H,7-9,12,15-17H2 |
InChI Key |
LOXOIOBDUSQMFO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)

![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)


